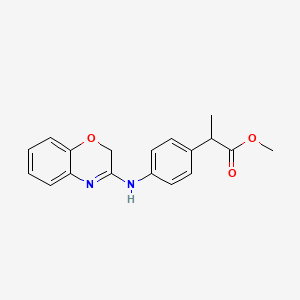
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate is a complex organic compound that belongs to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Vorbereitungsmethoden
The synthesis of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate typically involves the reaction of 2-aminophenols with appropriate acylating agents. One common method includes the use of dimethyl-2-oxoglutarate under mild conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like sodium hydroxide or halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2H-1,4-benzoxazin-3-ylamino)-alpha-methylbenzeneacetate can be compared with other benzoxazine derivatives, such as:
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate: This compound is also a benzoxazine derivative but differs in its side chain, leading to different chemical properties and applications.
Benzoxazinone amides: These compounds are known for their role as mineralocorticoid receptor modulators and have distinct biological activities compared to this compound.
Eigenschaften
CAS-Nummer |
109226-98-4 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
methyl 2-[4-(2H-1,4-benzoxazin-3-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-12(18(21)22-2)13-7-9-14(10-8-13)19-17-11-23-16-6-4-3-5-15(16)20-17/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
JPQVXCZWRQLEEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


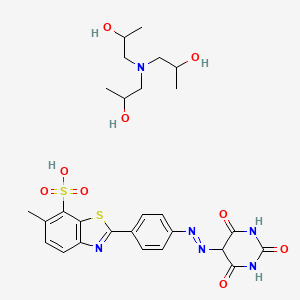
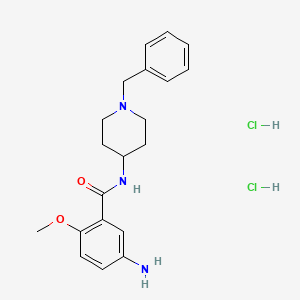
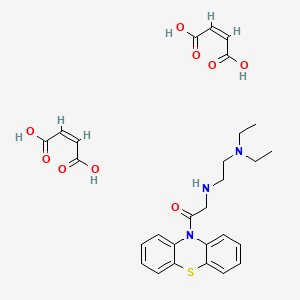
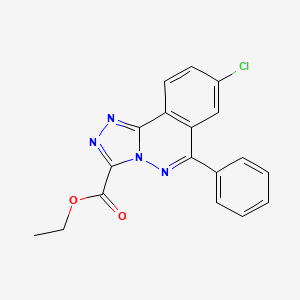
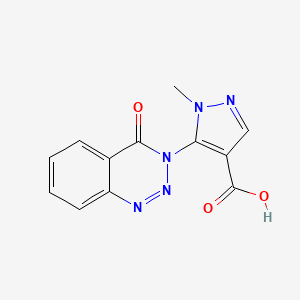


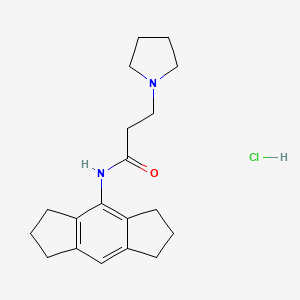
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)

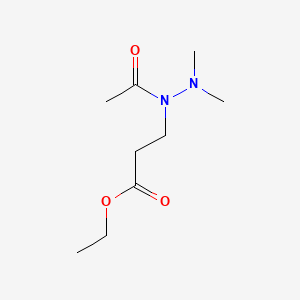

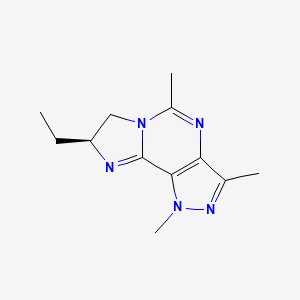
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)
